4-(Trifluoromethyl)nicotinamide
Overview
Description
4-(Trifluoromethyl)nicotinamide is an organic compound with the molecular formula C₇H₅F₃N₂O It is a derivative of nicotinamide, where a trifluoromethyl group is attached to the fourth position of the pyridine ring
Scientific Research Applications
4-(Trifluoromethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
Safety and Hazards
Mechanism of Action
Target of Action
4-(Trifluoromethyl)nicotinamide, also known as flonicamid, is a novel class insecticide that has been found to be very active against a wide range of aphid species and some other species of sucking insects . The primary targets of this compound are these pests, and its role is to control their population and prevent damage to crops.
Mode of Action
Flonicamid works by rapidly inhibiting the feeding behavior of aphids .
Biochemical Pathways
It is known that the compound possesses excellent systemic and translaminar activity . This means it can move through the plant’s tissues, reaching pests that feed on the plant’s internal fluids.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of flonicamid have been investigated in Sprague-Dawley rats . .
Result of Action
The result of flonicamid’s action is long-lasting control of aphid populations . It has no negative impact on beneficial insects and mites, making it a selective insecticide . Furthermore, it shows no cross-resistance to conventional insecticides .
Action Environment
Flonicamid has a favorable toxicological, environmental, and ecotoxicological profile . This suggests that it is relatively safe for use in various environments and is unlikely to cause significant harm to non-target organisms or the broader ecosystem.
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)nicotinamide interacts with various enzymes and proteins. For instance, it has been found to influence the activity of alcohol dehydrogenases and ene-reductases
Cellular Effects
Some related compounds, such as nicotinamide, have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound blocks the reuptake transporter protein, inhibiting the reuse of serotonin . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable and does not degrade easily
Dosage Effects in Animal Models
Related compounds such as nicotinamide have been studied in animal models, showing that the effects can vary with dosage
Metabolic Pathways
It is known that nicotinamide, a related compound, plays a crucial role in the metabolism of cells, being involved in the synthesis of NAD+, a vital coenzyme in cellular metabolism . It is possible that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-1,1,1-trifluoro-3-alkene-2-ketone and acrylonitrile.
Michael Addition: These starting materials undergo a Michael addition reaction.
Ring Closure: The intermediate formed is then subjected to a ring-closing reaction.
Hydrolysis: Finally, the product is hydrolyzed to yield this compound.
Industrial Production Methods
For industrial production, the process involves:
Acylation: Using trifluoro-acetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials.
Cyclization: The intermediate undergoes cyclization.
Hydrolysis: The final product is obtained through hydrolysis.
Chemical Reactions Analysis
4-(Trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens and other nucleophiles.
Comparison with Similar Compounds
4-(Trifluoromethyl)nicotinamide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)nicotinic acid: This compound shares a similar structure but has different functional groups.
Flonicamid: An insecticide that also contains a trifluoromethyl group and is used in agricultural applications.
The uniqueness of this compound lies in its specific trifluoromethyl substitution on the nicotinamide ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h1-3H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIWZYBJXUPIKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382187 | |
Record name | 4-Trifluoromethylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158062-71-6 | |
Record name | 4-Trifluoromethylnicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158062-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Trifluoromethylnicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158062716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Trifluoromethylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)nicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TRIFLUOROMETHYLNICOTINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4346BHK4MJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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